molecular formula C30H30F3NO8 B13827497 rac Fenfluramine Di-O-benzoyl-L-tartaric Acid

rac Fenfluramine Di-O-benzoyl-L-tartaric Acid

Cat. No.: B13827497
M. Wt: 589.6 g/mol
InChI Key: XTZKNTOIQQWXMS-DTPOWOMPSA-N
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Description

rac Fenfluramine Di-O-benzoyl-L-tartaric Acid: is a biochemical compound used primarily in proteomics research. Its molecular formula is C30H30F3NO8 . This compound is a derivative of fenfluramine, which is known for its applications in weight loss treatments.

Chemical Reactions Analysis

rac Fenfluramine Di-O-benzoyl-L-tartaric Acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

rac Fenfluramine Di-O-benzoyl-L-tartaric Acid is primarily used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, modifications, and functions in various biological systems. It may also have applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Mechanism of Action

. as a derivative of fenfluramine, it may interact with serotonin receptors and other molecular targets involved in neurotransmission and metabolic regulation.

Comparison with Similar Compounds

rac Fenfluramine Di-O-benzoyl-L-tartaric Acid can be compared with other similar compounds, such as:

    Fenfluramine: Known for its use in weight loss treatments.

    Dexfenfluramine: A more potent isomer of fenfluramine.

    Di-O-benzoyl-L-tartaric Acid: Used in the synthesis of various biochemical compounds.

Properties

Molecular Formula

C30H30F3NO8

Molecular Weight

589.6 g/mol

IUPAC Name

(2R,3R)-2,3-dibenzoyloxybutanedioic acid;N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine

InChI

InChI=1S/C18H14O8.C12H16F3N/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15/h1-10,13-14H,(H,19,20)(H,21,22);4-6,8-9,16H,3,7H2,1-2H3/t13-,14-;/m1./s1

InChI Key

XTZKNTOIQQWXMS-DTPOWOMPSA-N

Isomeric SMILES

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.C1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O

Canonical SMILES

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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